1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C22H28N2OS and its molecular weight is 368.54. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectroscopic Analysis
Research has been conducted on the structural, spectroscopic, electronic, and thermodynamic properties of adamantane derivatives. For instance, Gökce et al. (2018) investigated the molecular geometry, vibrational frequencies, NMR chemical shifts, and UV-Vis spectral parameters of (adamantan-1-yl)(phenylsulfanyl)methanone using both experimental and theoretical methods. This study explored the electronic transitions, charge transfers, and contributions of adamantane to the molecular orbitals, providing insights into the chemical behavior of such compounds (Gökce et al., 2018).
Synthesis and Biological Evaluation
Another aspect of research focuses on the synthesis and biological evaluation of adamantane hybrids. Kalita et al. (2015) synthesized novel tetrahydropyrimidine–adamantane hybrids and evaluated their anti-inflammatory activities. Some of these compounds exhibited excellent anti-inflammatory properties, highlighting the potential of adamantane derivatives in medicinal chemistry (Kalita et al., 2015).
Chemical Reactions and Mechanisms
The chemical reactivity and mechanisms involving adamantane-based compounds have also been a subject of interest. For example, Mlostoń et al. (1999) discussed the cycloadditions of adamantanethione S-methylide to heteromultiple bonds, exploring the nucleophilic properties of thiocarbonyl S-ylides and their reactions with thiocarbonyl compounds. This research provides valuable information on the versatility of adamantane derivatives in synthetic chemistry (Mlostoń et al., 1999).
Novel Syntheses and Potential Applications
Additionally, research efforts have been directed toward novel syntheses and potential applications of adamantane-containing compounds. Gaynor et al. (2023) prepared (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, discussing its potential as a precursor for the synthesis of biomimetic chelating ligands. This indicates the broad range of applications for adamantane derivatives, from materials science to biochemistry (Gaynor et al., 2023).
Mechanism of Action
Target of Action
The compound “1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” contains an adamantane and an imidazole moiety . Adamantane derivatives have been found to be highly reactive and are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various enzymes and receptors in the body, influencing their activity .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Properties
IUPAC Name |
1-adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-15-4-2-3-5-19(15)14-26-21-23-6-7-24(21)20(25)22-11-16-8-17(12-22)10-18(9-16)13-22/h2-5,16-18H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFXHFTHUFDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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